molecular formula C16H22N2O2 B153300 tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 387827-18-1

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B153300
CAS RN: 387827-18-1
M. Wt: 274.36 g/mol
InChI Key: HPSJZYBXANBFJH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (TBPAC) is an organic compound that has been studied extensively due to its potential applications in the field of chemistry. It is a unique compound due to its structure, containing a pyridine ring with an amine group attached to it. TBPAC is also a derivative of pyridine, a heterocyclic aromatic organic compound, and is a source of nitrogen and carbon. This compound has been studied for its use in a variety of organic syntheses, and its applications in the field of chemistry are increasing.

Scientific Research Applications

Synthetic Routes in Medicinal Chemistry

Synthetic methodologies for compounds related to tert-butyl derivatives play a crucial role in medicinal chemistry. For instance, the graphical synthetic routes of vandetanib were analyzed to find suitable industrial production methods, highlighting the importance of tert-butyl derivatives in synthesizing complex organic molecules with high yield and commercial value in manufacturing scale (W. Mi, 2015).

Environmental Considerations

Research on synthetic phenolic antioxidants (SPAs), which include tert-butyl derivatives, emphasizes their widespread use in industrial and commercial products to prevent oxidative reactions. Studies have documented the environmental occurrence, human exposure, and toxicity of SPAs, suggesting a need for future research to develop SPAs with low toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).

Biodegradation and Environmental Fate

The environmental behavior and fate of compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, providing insights into the biodegradation mechanisms and the influence of co-contaminants. This research helps in understanding the environmental impact and degradation pathways of tert-butyl derivatives (S. Thornton et al., 2020).

Advanced Synthesis Techniques

The application of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines demonstrates the versatility of tert-butyl derivatives in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant in the development of natural products and therapeutically applicable compounds (R. Philip et al., 2020).

Future Directions

The study and application of this compound could be a potential area of research, given the interesting structure and functional groups present in the molecule. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 6-(3-aminophenyl)-n-(tert-butyl)-2-(trifluoromethyl)quinazolin-4-amine, have been shown to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.

Mode of Action

The tert-butyl group, a component of the compound, is known for its unique reactivity pattern It’s plausible that the compound interacts with its targets through this group, leading to changes in the target’s function

Biochemical Pathways

The tert-butyl group, however, is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The presence of the tert-butyl group might influence these properties, given its unique reactivity pattern .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interaction with its targets. The tert-butyl group, known for its unique reactivity pattern, might be particularly sensitive to these environmental factors .

properties

IUPAC Name

tert-butyl 4-(3-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-7,11H,8-10,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSJZYBXANBFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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